molecular formula C20H26O5 B13396780 Brevilin-A; 6-OAP; 6-O-Angeloylplenolin; 6OAngeloylplenolin

Brevilin-A; 6-OAP; 6-O-Angeloylplenolin; 6OAngeloylplenolin

Cat. No.: B13396780
M. Wt: 346.4 g/mol
InChI Key: KUPPZVXLWANEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brevilin A is a naturally occurring sesquiterpene lactone derived from the medicinal herb Centipeda minima. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties. Brevilin A has been shown to inhibit the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which plays a crucial role in cell growth, survival, and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brevilin A can be synthesized through various organic synthesis methodologies. One common approach involves the extraction of Brevilin A from Centipeda minima using solvents such as methanol or ethanol. The extracted compound is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of Brevilin A typically involves large-scale extraction from Centipeda minima. The plant material is processed to obtain a crude extract, which is then subjected to further purification steps to isolate Brevilin A. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Brevilin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various Brevilin A derivatives with modified chemical structures and potentially enhanced biological activities .

Comparison with Similar Compounds

Brevilin A is unique among sesquiterpene lactones due to its potent inhibition of the JAK-STAT signaling pathway. Similar compounds include:

Brevilin A’s unique ability to inhibit the JAK-STAT pathway sets it apart from these similar compounds, making it a valuable candidate for further research and therapeutic development .

Properties

IUPAC Name

(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPPZVXLWANEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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